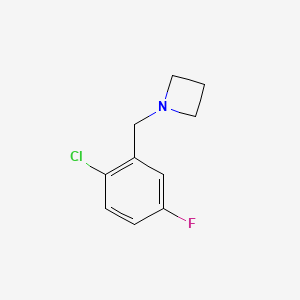
1-(2-Chloro-5-fluorobenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-5-fluorobenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluorobenzyl)azetidine typically involves the reaction of 2-chloro-5-fluorobenzylamine with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azetidine precursor, followed by nucleophilic substitution with 2-chloro-5-fluorobenzylamine .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
1-(2-Chloro-5-fluorobenzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) or sodium cyanide (NaCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
科学研究应用
1-(2-Chloro-5-fluorobenzyl)azetidine has several scientific research applications:
作用机制
The mechanism of action of 1-(2-Chloro-5-fluorobenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context . For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
1-(2-Chloro-5-fluorobenzyl)azetidine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents can enhance its reactivity and potential bioactivity compared to other azetidine derivatives .
属性
分子式 |
C10H11ClFN |
|---|---|
分子量 |
199.65 g/mol |
IUPAC 名称 |
1-[(2-chloro-5-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI 键 |
VBFLFTRNOHAIBG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=C(C=CC(=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)
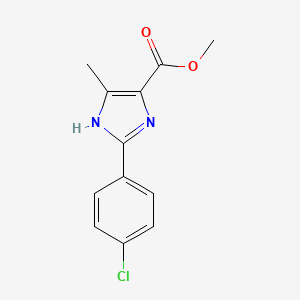

![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
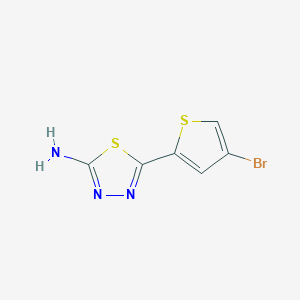
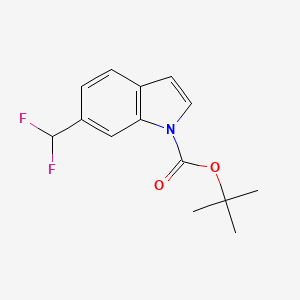
![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
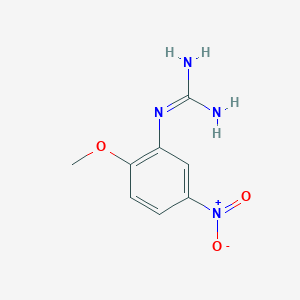
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
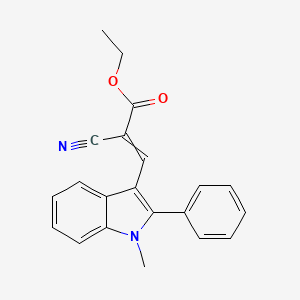
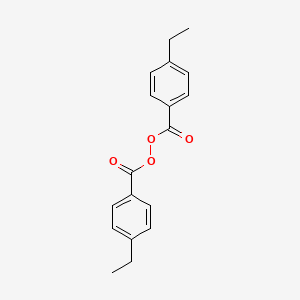
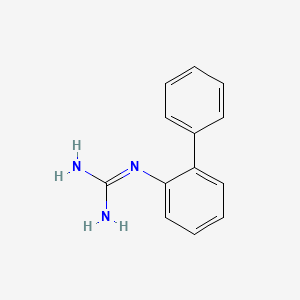
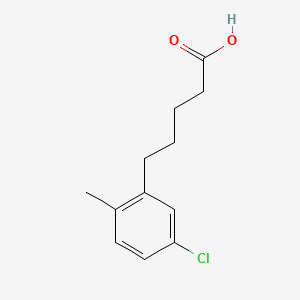
![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)
